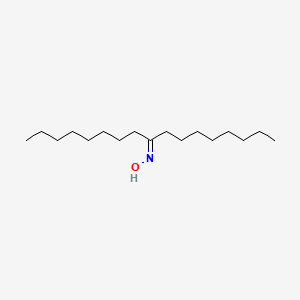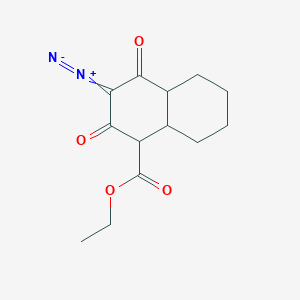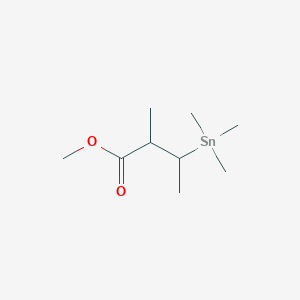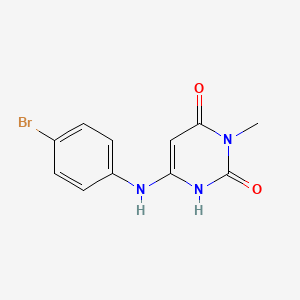![molecular formula C19H20O4 B14315423 3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde CAS No. 110047-92-2](/img/structure/B14315423.png)
3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde is an organic compound with the molecular formula C19H20O4. It is characterized by the presence of two benzaldehyde groups connected by a pentane-1,5-diylbis(oxy) linker. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde typically involves the reaction of p-hydroxybenzaldehyde with a dibromoalkane under basic conditions. A general method includes the following steps :
Reactants: 4-hydroxybenzaldehyde, dibromoalkane, potassium carbonate (K2CO3), potassium iodide (KI), and 18-crown-6 ether.
Solvent: Acetone.
Reaction Conditions: The mixture is refluxed under nitrogen for several hours.
Workup: The solid product is filtered through celite, and the solvent is concentrated in vacuo.
Industrial Production Methods
While specific industrial production methods for 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzoic acid.
Reduction: 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the synthesis of polymers and other advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: Similar structure but with a shorter linker.
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde: Similar structure but with a longer linker.
Uniqueness
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde is unique due to its specific linker length, which can influence the spatial arrangement and reactivity of the compound. This makes it particularly useful in the synthesis of macrocyclic compounds and polymers with specific properties.
Propriétés
| 110047-92-2 | |
Formule moléculaire |
C19H20O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-[5-(3-formylphenoxy)pentoxy]benzaldehyde |
InChI |
InChI=1S/C19H20O4/c20-14-16-6-4-8-18(12-16)22-10-2-1-3-11-23-19-9-5-7-17(13-19)15-21/h4-9,12-15H,1-3,10-11H2 |
Clé InChI |
AKLXOACKWALWBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCCCOC2=CC=CC(=C2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetate](/img/structure/B14315345.png)



![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/no-structure.png)




![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
